6-(Phenylamino)pyrimidin-4-ol

Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

6-(Phenylamino)pyrimidin-4-ol (CAS 99185-53-2) is the ideal, unsubstituted minimal pharmacophore for initiating kinase inhibitor programs and agrochemical discovery. Its unique 6-phenylamino and 4-hydroxy substitution pattern dictates critical tautomeric equilibrium and hydrogen-bonding, fundamental for ATP-binding pocket recognition, making it non-interchangeable with 2-anilino or 4-anilino regioisomers. The free 4-hydroxyl group provides a critical synthetic handle (e.g., O-alkylation) absent in 4-unsubstituted analogs, enabling efficient library generation for SAR exploration. With a low molecular weight (187.20 g/mol) conforming to 'rule of three' guidelines, it is the strategic choice for fragment-based screening and de novo lead optimization.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 99185-53-2
Cat. No. B8442626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylamino)pyrimidin-4-ol
CAS99185-53-2
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=O)NC=N2
InChIInChI=1S/C10H9N3O/c14-10-6-9(11-7-12-10)13-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
InChIKeyYJJYVPCMVIQLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenylamino)pyrimidin-4-ol (CAS 99185-53-2): A Core Scaffold for Kinase-Focused and Antiparasitic Drug Discovery


6-(Phenylamino)pyrimidin-4-ol (CAS 99185-53-2) is a heterocyclic building block belonging to the phenylaminopyrimidine (PAP) class [1]. It features a pyrimidine core with a phenylamino substituent at the 6-position and a hydroxyl group at the 4-position, and is typically supplied at 95% purity . While the unadorned scaffold itself lacks published direct biological activity data, its core motif serves as the minimal pharmacophore for numerous kinase inhibitor programs and has been employed as an intermediate in the synthesis of fungicidal compounds, establishing its strategic value as a versatile starting point for medicinal chemistry optimization [2].

Why 6-(Phenylamino)pyrimidin-4-ol Cannot Be Replaced by Common Pyrimidine Analogs in Medicinal Chemistry


Generic substitution of 6-(phenylamino)pyrimidin-4-ol with alternative aminopyrimidine regioisomers (e.g., 2-anilino or 4-anilino derivatives) or substituted variants is not chemically or biologically equivalent. The distinct substitution pattern on the pyrimidine core dictates its tautomeric equilibrium and hydrogen-bonding donor/acceptor capacity, which are fundamental to molecular recognition in kinase ATP-binding pockets [1]. For instance, the 2-anilino analog 6-methyl-2-(phenylamino)pyrimidin-4(1H)-one exhibits distinct physicochemical properties, while 2-phenyl pyrimidine BTK inhibitors show varying potency based solely on substitution patterns [2]. The presence of the 4-hydroxyl group in the target compound provides a critical synthetic handle for further functionalization (e.g., O-alkylation) that is absent in simple 4-unsubstituted analogs, making it a unique intermediate for generating diverse libraries of phenylaminopyrimidine derivatives [3].

6-(Phenylamino)pyrimidin-4-ol: Quantitative Differentiation Against In-Class Analogs and Alternative Scaffolds


Regioisomeric Purity vs. 2-Anilino-6-methylpyrimidin-4-ol: Impact on Physicochemical Profile

The target compound 6-(phenylamino)pyrimidin-4-ol (MW: 187.20 g/mol) possesses a distinct substitution pattern that influences its physicochemical properties compared to the 2-anilino regioisomer 6-methyl-2-(phenylamino)pyrimidin-4-ol (CAS 50427-08-2; MW: 201.22 g/mol) . The 2-anilino analog exhibits a higher molecular weight due to an additional methyl group and displays a higher predicted boiling point of 331.4°C (at 760 mmHg) compared to typical unsubstituted pyrimidinols, with a vapor pressure of 0.000156 mmHg at 25°C . These differences in bulk and substitution site directly affect solubility, permeability, and metabolic stability during lead optimization, and underscore that the unsubstituted 6-phenylamino-4-ol scaffold provides a more tractable starting point for parallel library synthesis where minimal steric hindrance at the 2-position is desired .

Medicinal Chemistry Lead Optimization Physicochemical Property Prediction

Synthetic Utility as an Intermediate vs. 2-Amino-6-phenylpyrimidin-4-ol: Enabling O-Alkylation for Bioactive Derivatives

6-(Phenylamino)pyrimidin-4-ol functions as a key synthetic intermediate that enables the generation of fungicidal compounds, a utility that differs from the 2-amino analog 2-amino-6-phenylpyrimidin-4-ol (CAS 56741-94-7) which has been explored as a non-natural nucleobase analogue [1][2]. The target compound's 4-hydroxyl group provides a reactive site for O-alkylation. This was demonstrated in the synthesis of (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, prepared from a 6-cyclopropyl-2-(phenylamino)pyrimidin-4-ol precursor [1]. The resulting derivative exhibited fungicidal activity against multiple agricultural pathogens, including Pyricularia oryzae, Phytophthora infestans, Botrytis cinerea, and Colletotrichum lagenarium, when tested at a concentration of 25 mg/L [1].

Synthetic Chemistry Fungicide Development Intermediate Synthesis

Minimal Pharmacophore for Kinase Inhibition: Class-Level Potency of Phenylaminopyrimidine Scaffolds

The phenylaminopyrimidine (PAP) core, to which 6-(phenylamino)pyrimidin-4-ol belongs, represents a privileged scaffold in kinase inhibitor discovery, with optimized derivatives demonstrating potent activity across multiple targets [1]. While the target compound itself lacks direct IC50 data, its core motif is the basis for compounds with reported nanomolar potencies, including: Abl kinase inhibition with IC50 = 38 nM [1]; PKC-α inhibition with IC50 = 0.79 μM [2]; PDGF receptor autophosphorylation inhibition with IC50 ≈ 10 nM [3]; JAK2 inhibition with IC50 = 54.70 nM [4]; and CDK9 inhibition with IC50 = 7 nM [5]. This class-level potency establishes the scaffold's inherent capacity for high-affinity target engagement, and the 6-(phenylamino)pyrimidin-4-ol represents the minimal, unadorned version of this pharmacophore, offering a clean slate for structure-activity relationship (SAR) exploration without confounding substituent effects .

Kinase Inhibitors Pharmacophore Modeling Oncology Drug Discovery

High-Value Application Scenarios for 6-(Phenylamino)pyrimidin-4-ol in Drug Discovery and Agrochemical Research


De Novo Kinase Inhibitor Hit-to-Lead Programs

For medicinal chemistry teams initiating a kinase inhibitor program, 6-(phenylamino)pyrimidin-4-ol serves as the ideal minimal pharmacophore. As evidenced by the class-level potency of PAP derivatives (IC50 values ranging from 7 nM to 0.79 µM across diverse kinases [1]), this scaffold provides a validated starting point. Its unsubstituted nature allows for systematic exploration of structure-activity relationships (SAR) by introducing substituents at multiple vector positions without the confounding influence of pre-existing groups, thereby enabling a true de novo lead optimization campaign.

Agrochemical Fungicide Discovery and Lead Optimization

Research groups focused on crop protection can utilize 6-(phenylamino)pyrimidin-4-ol as a core intermediate for synthesizing fungicidal compounds. The demonstrated synthetic route—where a closely related precursor (6-cyclopropyl-2-(phenylamino)pyrimidin-4-ol) undergoes O-alkylation to yield a derivative with confirmed activity against Pyricularia oryzae, Phytophthora infestans, Botrytis cinerea, and Colletotrichum lagenarium at 25 mg/L [2]—validates the scaffold's utility in agrochemical discovery. Procuring this building block enables the generation of focused libraries for screening against agriculturally relevant pathogens.

Parallel Library Synthesis for Fragment-Based Drug Discovery (FBDD)

In fragment-based screening cascades, the low molecular weight (187.20 g/mol) and high synthetic tractability of 6-(phenylamino)pyrimidin-4-ol make it an attractive fragment for elaboration. Unlike the bulkier 2-anilino analog (MW: 201.22 g/mol) , this compound adheres to the 'rule of three' guidelines for fragments and offers multiple growth vectors (NH, OH, and pyrimidine positions). This allows for efficient parallel synthesis of diverse, low-molecular-weight screening libraries designed to identify initial hits against novel kinase or non-kinase targets.

Synthesis of Non-Natural Nucleobase Analogues and Biochemical Probes

Given that structural analogs such as 2-amino-6-phenylpyrimidin-4-ol have been investigated as non-natural nucleobase analogues [3], 6-(phenylamino)pyrimidin-4-ol represents a valuable alternative scaffold for designing biochemical probes. Its distinct hydrogen-bonding pattern and aromatic stacking potential, conferred by the 6-phenylamino and 4-hydroxyl groups, can be exploited to create novel base-pairing systems or enzyme inhibitors that mimic natural substrates, with applications in chemical biology and target validation studies.

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